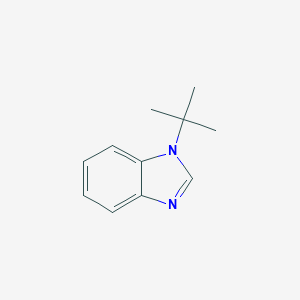
1-Tert-butylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself consists of a benzene ring fused with an imidazole ring. The tert-butyl group attached to the nitrogen atom in the imidazole ring enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and various industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Tert-butylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization. One common method includes the use of tert-butylamine and o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the benzimidazole ring .
Industrial production methods often involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. Catalysts such as Lewis acids or transition metals may be employed to facilitate the reaction and improve selectivity .
Analyse Chemischer Reaktionen
1-Tert-butylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, with common reagents including halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with chlorine can produce 4-chloro-1-tert-butyl-1H-benzimidazole .
Wissenschaftliche Forschungsanwendungen
1-Tert-butylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving benzimidazole derivatives.
Medicine: It has potential therapeutic applications, including as an antifungal, antibacterial, and anticancer agent.
Wirkmechanismus
The mechanism of action of 1-Tert-butylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with DNA synthesis and repair, leading to its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
1-Tert-butylbenzimidazole can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole: The parent compound without the tert-butyl group, which has lower lipophilicity and stability.
2-Methyl-1H-benzimidazole: A derivative with a methyl group at the 2-position, offering different steric and electronic properties.
4-Chloro-1H-benzimidazole: A halogenated derivative with enhanced reactivity towards nucleophiles.
The uniqueness of this compound lies in its tert-butyl group, which provides increased stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
17582-96-6 |
|---|---|
Molekularformel |
C11H14N2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
1-tert-butylbenzimidazole |
InChI |
InChI=1S/C11H14N2/c1-11(2,3)13-8-12-9-6-4-5-7-10(9)13/h4-8H,1-3H3 |
InChI-Schlüssel |
NWIJKJXHRDULIU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C=NC2=CC=CC=C21 |
Kanonische SMILES |
CC(C)(C)N1C=NC2=CC=CC=C21 |
Synonyme |
1H-Benzimidazole,1-(1,1-dimethylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















